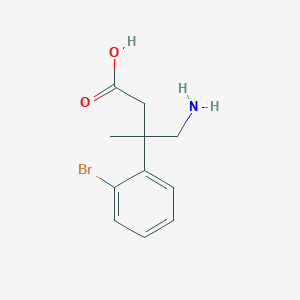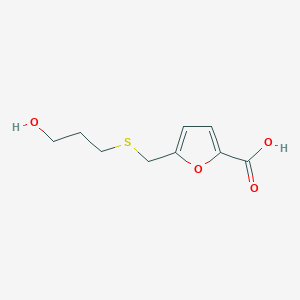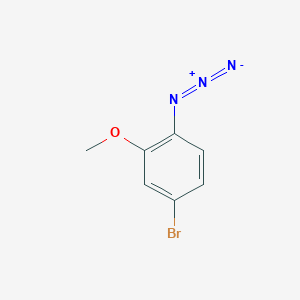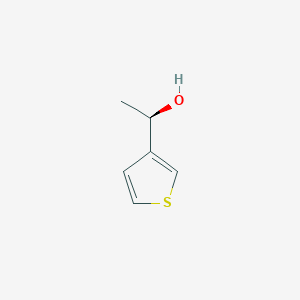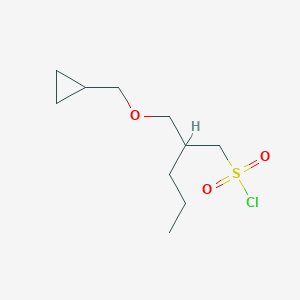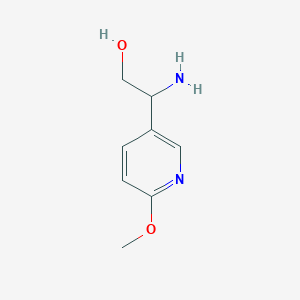![molecular formula C8H15NO2 B13614997 Methyl 2-[3-(aminomethyl)cyclobutyl]acetate](/img/no-structure.png)
Methyl 2-[3-(aminomethyl)cyclobutyl]acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 2-[3-(aminomethyl)cyclobutyl]acetate is an organic compound with the chemical formula C8H15NO2 It is a derivative of cyclobutane, featuring an aminomethyl group and a methyl ester group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-[3-(aminomethyl)cyclobutyl]acetate typically involves the reaction of cyclobutane derivatives with appropriate reagents. One common method is the esterification of cyclobutaneacetic acid with methanol in the presence of an acid catalyst. The aminomethyl group can be introduced through reductive amination of the corresponding aldehyde or ketone using ammonia or an amine source and a reducing agent such as sodium cyanoborohydride.
Industrial Production Methods
Industrial production of this compound may involve large-scale esterification and amination processes. These methods are optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques to ensure the quality of the final product.
化学反応の分析
Types of Reactions
Methyl 2-[3-(aminomethyl)cyclobutyl]acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol or the aminomethyl group to a primary amine.
Substitution: Nucleophilic substitution reactions can replace the ester or aminomethyl groups with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions under basic or acidic conditions.
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, primary amines.
Substitution: Various substituted cyclobutane derivatives.
科学的研究の応用
Methyl 2-[3-(aminomethyl)cyclobutyl]acetate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the construction of complex cyclobutane-containing molecules.
Biology: The compound can be used in the study of enzyme-substrate interactions and as a probe for biological assays.
Industry: It is used in the synthesis of specialty chemicals and materials with unique properties.
作用機序
The mechanism of action of Methyl 2-[3-(aminomethyl)cyclobutyl]acetate involves its interaction with molecular targets such as enzymes or receptors. The aminomethyl group can form hydrogen bonds or ionic interactions with active sites, while the ester group can participate in esterification or hydrolysis reactions. These interactions can modulate the activity of biological pathways, leading to various physiological effects.
類似化合物との比較
Similar Compounds
- Cyclobutaneacetic acid, 3-(aminomethyl)-, methyl ester
- Cyclobutaneacetic acid, 3-(aminomethyl)-
Uniqueness
Methyl 2-[3-(aminomethyl)cyclobutyl]acetate is unique due to its specific combination of functional groups and cyclobutane ring structure. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for research and industrial applications.
特性
分子式 |
C8H15NO2 |
|---|---|
分子量 |
157.21 g/mol |
IUPAC名 |
methyl 2-[3-(aminomethyl)cyclobutyl]acetate |
InChI |
InChI=1S/C8H15NO2/c1-11-8(10)4-6-2-7(3-6)5-9/h6-7H,2-5,9H2,1H3 |
InChIキー |
ANLUNYPYQKQBTL-UHFFFAOYSA-N |
正規SMILES |
COC(=O)CC1CC(C1)CN |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


